N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13295567
InChI: InChI=1S/C9H9F3N2O4S/c10-9(11,12)18-6-1-3-7(4-2-6)19(16,17)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)
SMILES: C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC(=NO)N
Molecular Formula: C9H9F3N2O4S
Molecular Weight: 298.24 g/mol

N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide

CAS No.:

Cat. No.: VC13295567

Molecular Formula: C9H9F3N2O4S

Molecular Weight: 298.24 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide -

Specification

Molecular Formula C9H9F3N2O4S
Molecular Weight 298.24 g/mol
IUPAC Name N'-hydroxy-2-[4-(trifluoromethoxy)phenyl]sulfonylethanimidamide
Standard InChI InChI=1S/C9H9F3N2O4S/c10-9(11,12)18-6-1-3-7(4-2-6)19(16,17)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)
Standard InChI Key FBQYCIXPECWWMP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC(=NO)N
Canonical SMILES C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC(=NO)N

Introduction

Chemical Structure and Nomenclature

The IUPAC name of the compound, N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide, reflects its intricate structure. Key components include:

  • A trifluoromethoxy group (OCF3-\text{OCF}_3) attached to a phenyl ring.

  • A sulfonyl group (SO2-\text{SO}_2-) bridging the phenyl ring to an ethanimidamide backbone.

  • An N'-hydroxy substitution on the ethanimidamide moiety .

Molecular Descriptors

The compound’s structural identity is further defined by standardized identifiers:

PropertyValue
Molecular FormulaC9H9F3N2O4S\text{C}_9\text{H}_9\text{F}_3\text{N}_2\text{O}_4\text{S}
Molecular Weight298.24 g/mol
InChIInChI=1S/C9H9F3N2O4S/c10-9(11,12)18-6-1-3-7(4-2-6)19(16,17)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)
SMILESC1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC(=NO)N
PubChem CID4577409

The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfonamide moiety contributes to hydrogen bonding and electrostatic interactions.

Synthesis Pathways

While detailed synthetic protocols remain proprietary, available data suggest a multi-step process involving:

  • Sulfonylation: Introduction of the sulfonyl group to 4-(trifluoromethoxy)benzene via reaction with chlorosulfonic acid or a sulfonyl chloride derivative.

  • Amidoxime Formation: Conversion of a nitrile intermediate to an amidoxime (C(=NOH)NH2-\text{C(=NOH)NH}_2) using hydroxylamine under basic conditions.

  • Purification: Chromatographic or recrystallization techniques to isolate the final product .

Reaction conditions (e.g., temperature, solvent polarity) are critical for optimizing yield and purity. For instance, sulfonylation typically requires anhydrous conditions to prevent hydrolysis, while amidoxime formation is pH-dependent.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar sulfonamide and nonpolar trifluoromethoxy groups. It is likely sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) or methanol . Stability studies suggest sensitivity to strong acids/bases due to hydrolyzable sulfonamide and amidoxime bonds.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • 1HNMR^1\text{H} \text{NMR}: Signals for aromatic protons (δ 7.4–8.1 ppm), sulfonyl-adjacent methylene (δ 3.5–4.0 ppm), and hydroxyimino protons (δ 9.0–10.0 ppm).

    • 13CNMR^{13}\text{C} \text{NMR}: Peaks for quaternary carbons in the phenyl ring (δ 120–140 ppm) and sulfonyl carbon (δ 60–70 ppm).

  • Mass Spectrometry (MS): A molecular ion peak at m/z 298.24 confirms the molecular weight, with fragmentation patterns indicative of sulfonyl and trifluoromethoxy groups.

Analytical and Pharmacological Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to assess purity, typically yielding >95% purity for research-grade material . Mobile phases often comprise acetonitrile-water mixtures with trifluoroacetic acid as an ion-pairing agent.

Pharmacokinetic Considerations

Preliminary in silico predictions using the SwissADME tool suggest:

  • Moderate gastrointestinal absorption (LogP ≈ 2.5).

  • Blood-brain barrier permeability due to lipophilic trifluoromethoxy group.

  • CYP450-mediated metabolism, primarily via oxidation.

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